6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline
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Overview
Description
6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves a multi-step process. The starting materials often include ethoxyquinoline and piperidine, which undergo a series of reactions to form the desired product. The tosyl group is introduced to enhance the compound’s stability and reactivity.
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Step 1: Formation of Ethoxyquinoline
Reagents: Ethyl iodide, quinoline
Conditions: Reflux in ethanol
Reaction: Quinoline reacts with ethyl iodide to form ethoxyquinoline.
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Step 2: Piperidine Substitution
Reagents: Piperidine, ethoxyquinoline
Conditions: Reflux in toluene
Reaction: Ethoxyquinoline undergoes nucleophilic substitution with piperidine to form 4-(piperidin-1-yl)quinoline.
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Step 3: Tosylation
Reagents: Tosyl chloride, 4-(piperidin-1-yl)quinoline
Conditions: Base (e.g., pyridine) in dichloromethane
Reaction: Tosyl chloride reacts with 4-(piperidin-1-yl)quinoline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 6-ethoxy-4-(piperidin-1-yl)quinoline-3-carboxylic acid.
Reduction: Formation of 6-ethoxy-4-(piperidin-1-yl)tetrahydroquinoline.
Substitution: Formation of 6-ethoxy-4-(piperidin-1-yl)-3-iodoquinoline.
Scientific Research Applications
6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxyquinoline: Lacks the piperidine and tosyl groups, resulting in different reactivity and biological activity.
4-(Piperidin-1-yl)quinoline: Lacks the ethoxy and tosyl groups, affecting its stability and solubility.
3-Tosylquinoline: Lacks the ethoxy and piperidine groups, altering its chemical properties.
Uniqueness
6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to the presence of all three functional groups (ethoxy, piperidine, and tosyl), which confer specific chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-28-18-9-12-21-20(15-18)23(25-13-5-4-6-14-25)22(16-24-21)29(26,27)19-10-7-17(2)8-11-19/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMXIREDGZILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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